molecular formula C9H9BrClNO B15237849 (S)-6-Bromo-7-chlorochroman-4-amine

(S)-6-Bromo-7-chlorochroman-4-amine

Cat. No.: B15237849
M. Wt: 262.53 g/mol
InChI Key: PPPOKPVUYNYILR-QMMMGPOBSA-N
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Description

(S)-6-Bromo-7-chlorochroman-4-amine is a chiral organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-7-chlorochroman-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination and chlorination of a chroman derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Bromo-7-chlorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the formation of amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce amine derivatives with different substitution patterns.

Scientific Research Applications

(S)-6-Bromo-7-chlorochroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and enzyme interactions.

    Medicine: Research into its potential therapeutic effects includes studies on its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-7-chlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the structure can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

    6-Bromo-7-chlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group.

    6-Bromo-7-chlorochroman-4-one: A ketone derivative with similar halogen substitution.

    6-Bromo-7-chlorochroman-4-carboxylic acid: A carboxylic acid derivative with similar halogen substitution.

Uniqueness: (S)-6-Bromo-7-chlorochroman-4-amine is unique due to its chiral nature and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. The amine group also provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

(4S)-6-bromo-7-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

PPPOKPVUYNYILR-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)Br)Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Br)Cl

Origin of Product

United States

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